ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H16N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound exhibits various biological activities, including anti-inflammatory and analgesic effects.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of pain and inflammation.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-pyrazolecarboxylate: Another pyrazole derivative with similar chemical properties.
Methyl 1-cyclopentyl-1H-pyrazole-3-carboxylate: A methyl ester analog with comparable biological activities.
Uniqueness
This compound is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 1-cyclopentylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10-7-8-13(12-10)9-5-3-4-6-9/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRAKOLPWHMJAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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